4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in biopharmaceutical applications. Its unique structural features contribute to various biological activities, particularly in enhancing monoclonal antibody (mAb) production and possibly serving as a histone deacetylase inhibitor. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a benzene sulfonamide core, a dioxopyrrolidine moiety, and substituents from furan and thiophene rings. The synthesis typically involves multi-step organic reactions that can be summarized as follows:
- Formation of Dioxopyrrolidine : This involves cyclization reactions of suitable precursors.
- Introduction of Furan and Thiophene Groups : Alkylation reactions are employed to attach these functional groups.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to create the sulfonamide structure.
Monoclonal Antibody Production Enhancement
Research has demonstrated that this compound significantly enhances mAb production in recombinant Chinese hamster ovary (CHO) cells. A notable study published in PLOS ONE identified this compound among a library of over 23,000 chemicals that improve mAb yields. The following effects were observed:
- Increased Glucose Uptake : The compound enhanced glucose metabolism, crucial for energy production during antibody synthesis.
- Higher ATP Levels : It was found to increase intracellular ATP levels, indicating improved energy availability for cellular processes.
- Altered Glycosylation Patterns : The compound reduced galactosylation levels in antibodies, which is essential for their therapeutic efficacy.
The biological activity of the compound can be attributed to its influence on metabolic pathways:
- Cell Growth Suppression : While enhancing antibody production, it suppresses cell growth, redirecting resources towards mAb synthesis.
- Metabolic Modulation : It modulates key metabolic pathways, optimizing conditions for protein production.
Case Studies
Several studies have explored the implications of using this compound in biopharmaceutical contexts:
-
Study on CHO Cells :
- Researchers investigated the impact of the compound on CHO cells used for mAb production.
- Results indicated a significant increase in yield compared to control groups without the compound.
-
Histone Deacetylase Inhibition :
- Preliminary studies suggest that the compound may act as a histone deacetylase inhibitor, opening avenues for cancer therapy research.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique advantages of this sulfonamide derivative:
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
Compound A | Similar | mAb Production | Moderate enhancement |
Compound B | Similar | Histone Deacetylase Inhibition | Effective at low concentrations |
This compound | Complex | Significant mAb enhancement and potential HDAC inhibition | High efficiency in increasing ATP and reducing galactosylation |
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-7-8-20(24)22(19)15-3-5-16(6-4-15)29(25,26)21-12-17(14-9-11-28-13-14)18-2-1-10-27-18/h1-6,9-11,13,17,21H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVBBWMXIBPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.